molecular formula C12H15ClN2O2 B1418333 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid CAS No. 1119499-71-6

1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid

Cat. No. B1418333
M. Wt: 254.71 g/mol
InChI Key: WWUKAPRRWHAJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.72 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a carboxylic acid group and a 6-chloropyridin-3-yl group . The exact 3D conformer and other structural details may require further computational or experimental analysis.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.72 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require further experimental determination or computational prediction.

Scientific Research Applications

Application in Cancer Treatment

1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid derivatives are utilized in cancer treatment. Specifically, compounds similar to this chemical structure, such as Aurora kinase inhibitors, are found to inhibit Aurora A, which can be beneficial in cancer therapy (ロバート ヘンリー, ジェームズ, 2006).

Antimicrobial Applications

Derivatives of 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid have been shown to possess antimicrobial properties. For instance, compounds synthesized from 2-chloropyridine-3-carboxylic acid exhibited variable and modest activity against certain bacterial and fungal strains, indicating their potential in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).

Crystallography and Structural Analysis

The compound and its derivatives have been studied for their crystal structure and molecular behavior. Research into 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, a related compound, provided insights into molecular conformation and structural properties, beneficial for the development of other chemical compounds with specific molecular characteristics (Xue Si-jia, 2011).

Muscarinic Receptor Research

The compound's derivatives have applications in studying muscarinic receptors. Research involving similar chemical structures, like AFDX-type compounds with affinity to muscarinic M2-receptors, exemplifies the potential for such compounds in neurological and receptor-based studies (Holzgrabe & Heller, 2003).

Biochemical and Pharmacological Studies

Various biochemical and pharmacological properties of 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid derivatives have been explored. For example, studies on compounds like N-methyl-D-aspartate (NMDA) receptor antagonists, which have structural similarities, demonstrate the potential for neurological applications (Ornstein et al., 1989).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling “1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid”. The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information should be available in the compound’s Safety Data Sheet (SDS).

properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-4-3-9(6-14-11)7-15-5-1-2-10(8-15)12(16)17/h3-4,6,10H,1-2,5,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUKAPRRWHAJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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